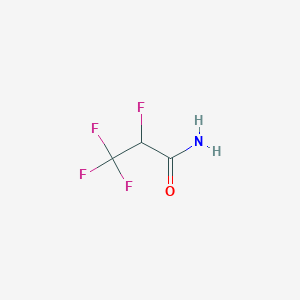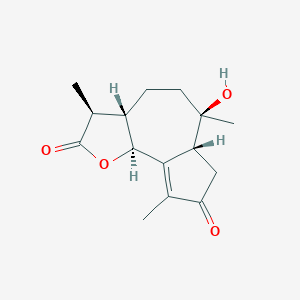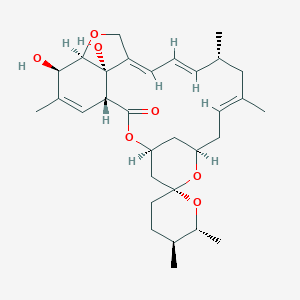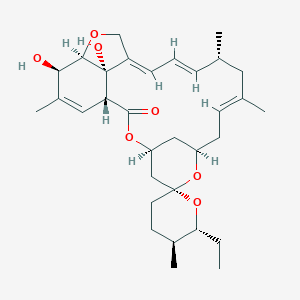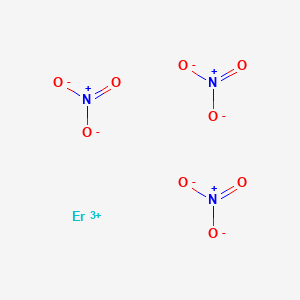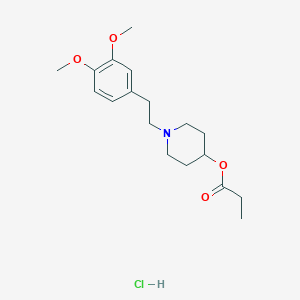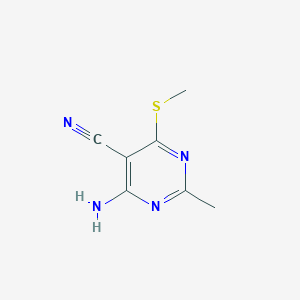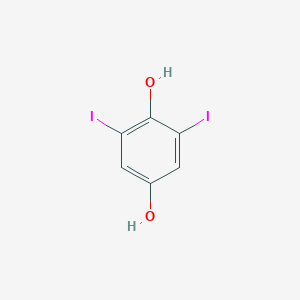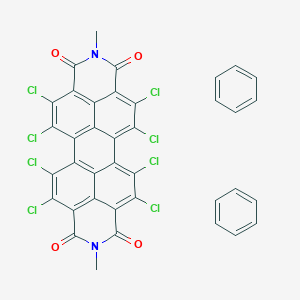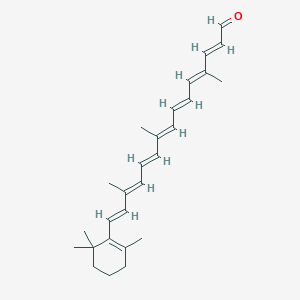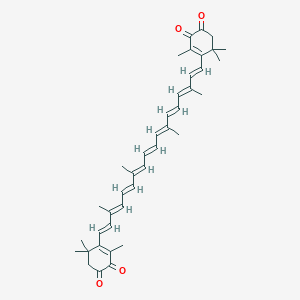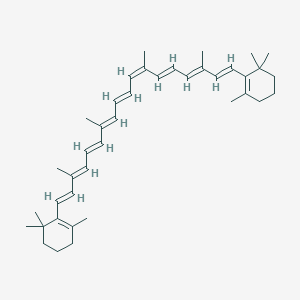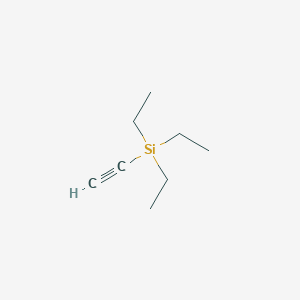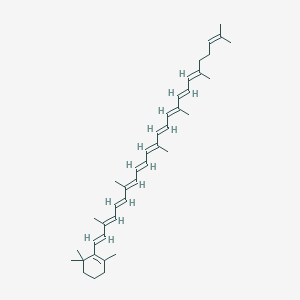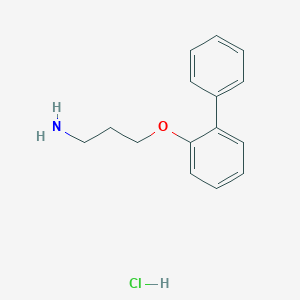
3-(2-Biphenylyloxy)propylamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Biphenylyloxy)propylamine hydrochloride, also known as BPP hydrochloride, is a chemical compound that has been widely used in scientific research. It is a selective agonist of the 5-HT1A receptor, which is a subtype of the serotonin receptor. This compound has been shown to have a variety of biochemical and physiological effects, making it a useful tool for studying the mechanisms of various biological processes.
Wirkmechanismus
3-(2-Biphenylyloxy)propylamine hydrochloride hydrochloride acts as a selective agonist of the 5-HT1A receptor, which is a subtype of the serotonin receptor. Serotonin is a neurotransmitter that is involved in a wide range of physiological processes, including mood regulation, appetite, and sleep. Activation of the 5-HT1A receptor has been shown to have anxiolytic and antidepressant effects, which may be mediated by changes in the activity of the HPA axis.
Biochemische Und Physiologische Effekte
3-(2-Biphenylyloxy)propylamine hydrochloride hydrochloride has been shown to have a variety of biochemical and physiological effects. It has been shown to increase levels of serotonin and its metabolites in the brain, which may contribute to its anxiolytic and antidepressant effects. Additionally, 3-(2-Biphenylyloxy)propylamine hydrochloride has been shown to modulate the activity of the HPA axis, which may be involved in its effects on stress and anxiety.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-(2-Biphenylyloxy)propylamine hydrochloride hydrochloride in lab experiments is its selectivity for the 5-HT1A receptor, which allows researchers to study the specific effects of serotonin signaling through this receptor subtype. Additionally, 3-(2-Biphenylyloxy)propylamine hydrochloride hydrochloride has been shown to have low toxicity in animal models, making it a relatively safe compound to use in experiments. However, one limitation of using 3-(2-Biphenylyloxy)propylamine hydrochloride hydrochloride is its limited solubility in water, which may make it difficult to administer in certain experimental protocols.
Zukünftige Richtungen
There are several potential future directions for research on 3-(2-Biphenylyloxy)propylamine hydrochloride hydrochloride. One area of interest is its potential use as a treatment for mood disorders, such as anxiety and depression. Additionally, further research is needed to fully understand the mechanisms underlying its effects on the HPA axis and stress response. Finally, there may be potential applications for 3-(2-Biphenylyloxy)propylamine hydrochloride hydrochloride in the study of other physiological processes, such as appetite regulation and sleep.
Synthesemethoden
The synthesis of 3-(2-Biphenylyloxy)propylamine hydrochloride hydrochloride involves the reaction of 2-bromobiphenyl with 3-(dimethylamino)propylamine in the presence of a palladium catalyst. The resulting product is then treated with hydrochloric acid to yield the hydrochloride salt of 3-(2-Biphenylyloxy)propylamine hydrochloride.
Wissenschaftliche Forschungsanwendungen
3-(2-Biphenylyloxy)propylamine hydrochloride hydrochloride has been used in a wide range of scientific research, particularly in the field of neuroscience. It has been shown to have anxiolytic, antidepressant, and antipsychotic effects in animal models, making it a potential treatment for mood disorders. Additionally, 3-(2-Biphenylyloxy)propylamine hydrochloride has been shown to modulate the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which plays a key role in the body's stress response.
Eigenschaften
CAS-Nummer |
125849-34-5 |
|---|---|
Produktname |
3-(2-Biphenylyloxy)propylamine hydrochloride |
Molekularformel |
C15H18ClNO |
Molekulargewicht |
263.76 g/mol |
IUPAC-Name |
3-(2-phenylphenoxy)propan-1-amine;hydrochloride |
InChI |
InChI=1S/C15H17NO.ClH/c16-11-6-12-17-15-10-5-4-9-14(15)13-7-2-1-3-8-13;/h1-5,7-10H,6,11-12,16H2;1H |
InChI-Schlüssel |
ZMEOGDOFSXLIDH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2OCCCN.Cl |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2OCCCN.Cl |
Andere CAS-Nummern |
125849-34-5 |
Synonyme |
3-(2-Biphenylyloxy)propylamine hydrochloride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



